molecular formula C20H23N3O8S B3941761 1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B3941761
M. Wt: 465.5 g/mol
InChI Key: ORYSGGVOOGDIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. The compound is a piperazine derivative and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate involves the inhibition of various enzymes and proteins that are essential for the survival and growth of bacteria, fungi, and viruses. The compound has been found to inhibit the activity of DNA gyrase, topoisomerase IV, and RNA polymerase, which are essential for the replication and transcription of genetic material.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been found to have significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has also been found to regulate blood glucose levels in diabetic rats and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its broad-spectrum activity against various pathogens. The compound has also been found to have low toxicity and high stability, making it an ideal candidate for further studies. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. One of the potential directions is the development of new analogs with improved solubility and efficacy. The compound can also be studied for its potential application in the treatment of drug-resistant infections and viral diseases. Further studies can also be conducted to investigate the mechanism of action and biochemical pathways involved in the activity of the compound.

Scientific Research Applications

1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential application in various fields of scientific research. The compound has been found to have significant antibacterial, antifungal, and antiviral properties. It has also been studied for its potential application in the treatment of cancer, diabetes, and neurological disorders.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S.C2H2O4/c1-15-6-8-16(9-7-15)14-19-10-12-20(13-11-19)26(24,25)18-5-3-2-4-17(18)21(22)23;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYSGGVOOGDIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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